molecular formula C8H6BrFO2 B180106 2-Bromo-6-fluoro-3-methoxybenzaldehyde CAS No. 154650-22-3

2-Bromo-6-fluoro-3-methoxybenzaldehyde

Cat. No.: B180106
CAS No.: 154650-22-3
M. Wt: 233.03 g/mol
InChI Key: KJXBFVPVUAXWKZ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 g/mol . It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy functional groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-methoxybenzaldehyde typically involves the bromination and fluorination of 3-methoxybenzaldehyde. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic Substitution: Substituted benzaldehydes with various functional groups replacing the bromine atom.

    Oxidation: 2-Bromo-6-fluoro-3-methoxybenzoic acid.

    Reduction: 2-Bromo-6-fluoro-3-methoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-6-fluoro-3-methoxybenzaldehyde is utilized in several scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the development of fluorescent probes and imaging agents.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-methoxybenzaldehyde depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which make the aldehyde group more susceptible to nucleophilic attack. The methoxy group can also participate in resonance stabilization, affecting the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluoro-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.

    2-Bromo-6-fluoro-3-methoxybenzoic acid: The carboxylic acid derivative of 2-Bromo-6-fluoro-3-methoxybenzaldehyde.

    2-Bromo-6-fluoro-3-methoxybenzyl alcohol: The alcohol derivative of this compound.

Uniqueness

This compound is unique due to the combination of bromine, fluorine, and methoxy groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

2-bromo-6-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXBFVPVUAXWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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